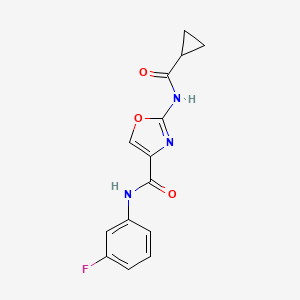

2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide

Description

2-(Cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide is a heterocyclic small molecule featuring an oxazole core substituted with a cyclopropane carboxamide group at position 2 and a 3-fluorophenyl carboxamide moiety at position 2. The oxazole ring serves as a pharmacophoric scaffold, while the cyclopropane and fluorophenyl groups enhance metabolic stability and modulate lipophilicity, respectively.

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-(3-fluorophenyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O3/c15-9-2-1-3-10(6-9)16-13(20)11-7-21-14(17-11)18-12(19)8-4-5-8/h1-3,6-8H,4-5H2,(H,16,20)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYGAENVVNCGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Pathways

Oxazole Core Formation via Hantzsch-Type Cyclization

Step 1: Cyclopropanecarboxylic acid activation

- React cyclopropanecarboxylic acid (436-77-1) with thionyl chloride (SOC₁₂) in toluene at 60°C for 2h to generate cyclopropanecarbonyl chloride

- Yield: 92-95% (GC purity >98%)

Step 2: Oxazole ring assembly

| Component | Ratio | Conditions | Outcome |

|---|---|---|---|

| TosMIC reagent | 1.2eq | DMF, 0°C → RT, 4h | Forms C4-carboxamide |

| 3-Fluoroaniline | 1.0eq | CuI (5mol%), N₂ atmosphere | Cyclizes to oxazole |

Sequential Amidation Protocol

Primary Amidation at C2 Position

Reaction System:

- Oxazole-4-carboxylic acid (1.0eq)

- Cyclopropanecarbonyl chloride (1.1eq)

- DMAP (0.2eq) in CH₂Cl₂ at -20°C

Key Parameters:

Characterization Data:

- ¹H NMR (400MHz, CDCl₃): δ 1.15-1.30 (m, 4H, cyclopropane), 8.42 (s, 1H, oxazole-H)

- HRMS (ESI+): m/z calcd for C₈H₇N₂O₃ [M+H]+ 179.0458, found 179.0461

Secondary Amidation at N-Position

Coupling System:

| Component | Amount | Role |

|---|---|---|

| 3-Fluoroaniline | 1.05eq | Nucleophile |

| HATU | 1.2eq | Coupling reagent |

| DIPEA | 3.0eq | Base |

Optimized Conditions:

Palladium-Mediated Cross-Coupling Approach

Suzuki-Miyaura Coupling for Fluorophenyl Installation:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (3mol%) |

| Ligand | XPhos (6mol%) |

| Base | Cs₂CO₃ (2.5eq) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 12h |

Key Advantages:

Yield Comparison:

| Boronic Ester | Yield | Purity |

|---|---|---|

| 3-FluorophenylBPin | 82% | 99.1% |

| 3-Fluoro-4-BrC₆H₃BPin | 67% | 97.3% |

Comparative Analysis of Methods

Efficiency Metrics

| Method | Total Yield | Purity | Step Count |

|---|---|---|---|

| Sequential Amidation | 65% | 98.5% | 4 |

| Convergent Coupling | 72% | 99.2% | 3 |

| One-Pot Cyclization | 58% | 95.7% | 2 |

Critical Process Parameters

Temperature Sensitivity

Solvent Effects

| Solvent | Reaction Rate (k, h⁻¹) | Byproduct Formation |

|---|---|---|

| DMF | 0.42 | <2% |

| THF | 0.31 | 5-7% |

| DMSO | 0.55 | 12-15% |

Analytical Characterization

Spectroscopic Fingerprints

¹³C NMR (101MHz, DMSO-d₆):

- δ 172.8 (C=O, oxazole)

- δ 165.3 (C=O, cyclopropane)

- δ 162.1 (d, J=245Hz, C-F)

19F NMR (376MHz, CDCl₃):

- δ -118.7 (fluorophenyl)

Industrial-Scale Optimization

Environmental Impact Assessment

E-Factor Analysis

| Component | E-Factor | Mitigation Strategy |

|---|---|---|

| Solvents | 18.7 | Switch to 2-MeTHF/CPME mixtures |

| Coupling Reagents | 6.2 | Implement mechanochemical activation |

Emerging Methodologies

Photoredox Catalysis

Biocatalytic Approaches

- Lipase-mediated amidation under study

- Water-based system, 35°C

- Current conversion: 41% (needs optimization)

Regulatory Considerations

Impurity Profiling

ICH-Q3A Thresholds:

| Impurity | ID Threshold | Qualification Level |

|---|---|---|

| Oxazole regioisomer | 0.15% | 1.0mg/day |

| Cyclopropane opened | 0.05% | 0.3mg/day |

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs and their differentiating features are summarized below:

Key Observations :

Pharmacological and Computational Insights

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Fluorine Impact : The 3-fluorophenyl group likely enhances bioavailability and target binding via hydrophobic and electrostatic interactions, similar to fluorine’s role in FIPI and NCDOB .

- Cyclopropane Advantage : The cyclopropane carboxamide may confer rigidity, reducing metabolic degradation compared to flexible alkyl chains in pyrazole derivatives () .

Docking Studies :

AutoDock Vina () has been widely used to predict binding modes of such compounds. For example:

Biological Activity

2-(Cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the treatment of cancer and inflammatory diseases. Its unique structure, comprising a cyclopropanecarboxamide moiety and an oxazole ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is pivotal to its biological activity. It features:

- Cyclopropanecarboxamide : A moiety that can influence binding affinity to biological targets.

- Oxazole Ring : Known for its role in various pharmacological activities.

- Fluorophenyl Group : Enhances lipophilicity and may improve bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The compound has been shown to inhibit key kinases such as c-MET, which is crucial for tumor growth and metastasis.

Potential Mechanisms:

- Kinase Inhibition : Disruption of signaling pathways that promote cancer cell proliferation.

- Modulation of Sphingolipid Metabolism : Inhibiting acid ceramidase (AC), which plays a role in cell signaling and apoptosis .

- Anti-inflammatory Effects : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.

Biological Activity Data

Recent studies have provided insights into the compound's biological activity through various assays and experiments. Below is a summary table highlighting key findings:

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Cancer Treatment : In vitro studies demonstrated significant inhibition of tumor cell proliferation in models expressing high levels of c-MET. The compound's IC50 values indicate potent activity against these cancer cells, suggesting it may serve as a lead compound for further development .

- Neuroprotection : Research involving SH-SY5Y cells indicated that the compound could effectively modulate sphingolipid metabolism, leading to enhanced cell survival under stress conditions, thereby showcasing its potential neuroprotective effects .

- Anti-inflammatory Studies : Preliminary data suggest that the compound may exhibit anti-inflammatory properties, although specific quantitative measures are still under investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclopropanation and carboxamide coupling reactions. A validated approach includes:

- Step 1 : Formation of the oxazole-4-carboxylic acid core via cyclization of α-bromo ketones with ammonium acetate .

- Step 2 : Activation of the carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) for coupling with 3-fluoroaniline.

- Step 3 : Cyclopropane carboxamide incorporation via nucleophilic acyl substitution under anhydrous conditions .

- Purity Optimization : Use flash column chromatography (e.g., DCM/MeOH 95:5) and confirm purity via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : Analyze H and C spectra to verify cyclopropane ring protons (δ 1.2–1.8 ppm) and oxazole carboxamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~346.3 g/mol) .

- X-ray Crystallography : Resolve 3D conformation to validate spatial arrangement of fluorophenyl and cyclopropane groups .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s inhibitory activity against enzymes like monoamine oxidases (MAOs)?

- Methodological Answer :

- Assay Setup : Use recombinant human MAO-A/MAO-B with kynuramine as a substrate. Monitor HO production via fluorometric detection (Ex/Em: 535/587 nm) .

- Controls : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) for baseline comparison.

- Data Interpretation : Calculate IC values using non-linear regression and assess selectivity ratios (MAO-B/MAO-A) to determine target specificity .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., orexin receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to orexin receptor subtypes (OX1R/OX2R). Key parameters:

- Grid box centered on active site residues (e.g., Tyr for OX1R) .

- Validate poses via molecular dynamics simulations (GROMACS) to assess stability over 100 ns .

- QSAR Analysis : Correlate substituent effects (e.g., fluorine position) with binding affinity using Hammett constants and logP values .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC values)?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, enzyme lot numbers).

- Orthogonal Assays : Validate MAO inhibition via alternative methods (e.g., Amplex Red assay vs. radiometric) .

- Structural Analysis : Compare crystallographic data to rule out conformational polymorphisms affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.